Cyclododecanol, TMS
Overview
Description
Cyclododecanol is a twelve-carbon cyclic alcohol with the molecular formula C₁₂H₂₄O. It is a white crystalline solid with a melting point of 76-80°C and a boiling point of 272.7°C . Cyclododecanol is used in various industrial applications, including the production of fragrances, lubricants, and as an intermediate in organic synthesis.
Preparation Methods
Cyclododecanol can be synthesized through several methods. One common route involves the hydrogenation of cyclododecanone, which is itself produced from cyclododecatriene. The process typically involves the selective epoxidation of cyclododecatriene using hydrogen peroxide and a catalyst such as hexadecyl trimethyl ammonium heteropolyphosphatotungstate, followed by hydrogenation on a Raney nickel catalyst . Another method involves the isomerization of epoxycyclododecane in the presence of an isomerization reaction catalyst containing lithium bromide and/or lithium iodide .
Chemical Reactions Analysis
Cyclododecanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its oxidation to form cyclododecanone. This reaction can be carried out using reagents such as hydrogen peroxide and catalysts like hexadecyl trimethyl ammonium heteropolyphosphatotungstate . The major product of this reaction is cyclododecanone, which is an important intermediate in the production of nylon-12.
Scientific Research Applications
Cyclododecanol has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various compounds, including fragrances and lubricants . In biology and medicine, cyclododecanol derivatives have been studied for their antimicrobial properties . Additionally, cyclododecanol is used in the production of polymers and as a stabilizer in the formulation of certain products .
Mechanism of Action
The mechanism of action of cyclododecanol involves its interaction with various molecular targets and pathways. In oxidation reactions, cyclododecanol is converted to cyclododecanone through the removal of hydrogen atoms and the addition of oxygen atoms. This process is facilitated by catalysts that promote the transfer of oxygen from hydrogen peroxide to cyclododecanol . The molecular targets in this reaction include the hydroxyl group of cyclododecanol and the oxygen atoms from hydrogen peroxide.
Comparison with Similar Compounds
Cyclododecanol can be compared with other cyclic alcohols such as cyclohexanol and cyclooctanol. While all these compounds share a similar cyclic structure, cyclododecanol has a larger ring size, which can influence its reactivity and physical properties. For example, cyclododecanol has a higher melting and boiling point compared to cyclohexanol and cyclooctanol due to its larger molecular size . Additionally, cyclododecanol is used in different industrial applications compared to its smaller counterparts, highlighting its uniqueness in the field of organic synthesis.
Similar Compounds
- Cyclohexanol
- Cyclooctanol
- Cyclododecanone
Properties
IUPAC Name |
cyclododecyloxy(trimethyl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32OSi/c1-17(2,3)16-15-13-11-9-7-5-4-6-8-10-12-14-15/h15H,4-14H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWMBGFOFMRCMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1CCCCCCCCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00335561 | |
Record name | Cyclododecanol, TMS | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00335561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6221-91-6 | |
Record name | Cyclododecanol, TMS | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00335561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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